7-(4-Ethylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Description
The structure features three key substituents:
- 3-(2-Methoxyphenyl): A methoxy-substituted aromatic ring that may enhance binding via π-π interactions and modulate electronic properties.
- 5-Methyl: A small alkyl group that improves metabolic stability and hydrophobic interactions.
- 7-(4-Ethylpiperazin-1-yl): A piperazine derivative with a basic nitrogen, likely enhancing solubility and kinase-targeting capabilities.
Properties
IUPAC Name |
7-(4-ethylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-4-23-9-11-24(12-10-23)19-13-15(2)22-20-17(14-21-25(19)20)16-7-5-6-8-18(16)26-3/h5-8,13-14H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAACRLDCJNRKQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-Ethylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 290.37 g/mol. It features a pyrazolo[1,5-a]pyrimidine core substituted with an ethylpiperazine moiety and a methoxyphenyl group.
Research indicates that compounds similar to this compound exhibit various biological activities primarily through the following mechanisms:
- Inhibition of Kinase Activity : Several studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can inhibit specific kinases, including PI3K and others involved in cell signaling pathways related to cancer progression .
- Serotonin Receptor Modulation : Compounds with similar structures have been found to interact with serotonin receptors, influencing neurotransmission and potentially affecting mood disorders .
Anticancer Activity
A significant aspect of the biological activity of this compound is its potential anticancer effects. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. The IC50 values for related compounds targeting PI3K pathways suggest that this class of compounds may be effective in treating cancers that rely on these signaling pathways for growth .
Neuropharmacological Effects
The interaction with serotonin receptors suggests potential applications in treating psychiatric disorders. For instance, the related compound WAY 100635 has shown to be a potent antagonist at 5-HT1A receptors, which may provide insights into the neuropharmacological profile of this compound .
Case Studies
A study involving a series of pyrazolo[1,5-a]pyrimidine derivatives highlighted the structure-activity relationship (SAR) and identified key modifications that enhance biological activity. The findings suggested that substitutions at specific positions on the pyrazolo ring significantly affect both potency and selectivity against targeted kinases .
Scientific Research Applications
Anticancer Activity
Mechanism of Action
The compound exhibits promising anticancer properties primarily through the inhibition of specific kinases involved in cancer cell signaling pathways. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit the activity of phosphoinositide 3-kinase (PI3K) and other kinases associated with tumor growth and proliferation .
Case Studies
A study focused on the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidine derivatives highlighted that modifications at certain positions on the pyrazolo ring significantly enhance biological activity against cancer cell lines. For instance, compounds with specific substitutions demonstrated IC50 values in the low micromolar range against various cancer types .
| Compound | IC50 (µM) | Target Kinase | Cell Line |
|---|---|---|---|
| Compound A | 2.5 | PI3K | MCF-7 |
| Compound B | 1.8 | AKT | A549 |
| Compound C | 3.0 | mTOR | HeLa |
Neuropharmacological Effects
Serotonin Receptor Modulation
The compound has shown potential in modulating serotonin receptors, particularly the 5-HT1A receptor. This interaction suggests possible applications in treating mood disorders and other psychiatric conditions .
Research Findings
In vitro studies have demonstrated that related compounds can act as antagonists at serotonin receptors, influencing neurotransmission and potentially alleviating symptoms of depression and anxiety .
| Receptor Type | Activity | Effect |
|---|---|---|
| 5-HT1A | Antagonist | Reduced anxiety-like behavior |
| 5-HT2A | Partial Agonist | Modulated mood enhancement |
Antimicrobial Properties
Recent investigations into the antimicrobial activity of pyrazolo[1,5-a]pyrimidine derivatives have revealed their effectiveness against various bacterial strains. The compound's structure allows it to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Case Studies
A study evaluated several derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects at concentrations lower than traditional antibiotics .
| Pathogen | Minimum Inhibitory Concentration (MIC) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | Compound D |
| Escherichia coli | 1.0 µg/mL | Compound E |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares substituents, molecular weights, and key activities of structurally related pyrazolo[1,5-a]pyrimidine derivatives:
*Molecular weight inferred from (a compound with a similar backbone).
Key Observations :
- 3-Position Substitution : The 2-methoxyphenyl group in the target compound may improve binding affinity compared to 4-fluorophenyl (CAS 1031598-89-6) due to electron-donating effects, which could stabilize receptor interactions .
Physical Properties :
Preparation Methods
Cyclocondensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds
The foundational step involves reacting 5-amino-3-(2-methoxyphenyl)-1H-pyrazole-4-carbonitrile with β-dicarbonyl reagents like ethyl acetoacetate or pentane-2,4-dione. This reaction proceeds via a cyclocondensation mechanism under acidic conditions (e.g., H2SO4 in acetic acid), forming the pyrazolo[1,5-a]pyrimidine scaffold. The 2-methoxyphenyl group at position 3 and the methyl group at position 5 are introduced during this stage.
Mechanistic Insight :
The β-dicarbonyl compound acts as a biselectrophile, engaging in sequential nucleophilic attacks by the amino and adjacent pyrazole nitrogen atoms. Protonation of intermediates by H2SO4 drives aromaticity restoration, yielding the bicyclic system.
Alternative Routes Using Ketoesters
Ethyl isobutyrylacetate and ethyl butyrylacetate serve as alternatives to β-diketones. These reagents undergo similar cyclocondensation with 5-aminopyrazoles but require longer reaction times (12–24 hours) at 80–100°C. Yields range from 75–89%, with purity dependent on recrystallization solvents like ethanol or ethyl acetate.
Functionalization at Position 7
Chlorination with Phosphorus Oxychloride
The unsubstituted position 7 of the pyrazolo[1,5-a]pyrimidine core is chlorinated using phosphorus oxychloride (POCl3). This step is critical for introducing a leaving group amenable to nucleophilic substitution. Conditions involve refluxing the core compound in excess POCl3 (5–10 equivalents) at 110°C for 6–8 hours, achieving 85–92% conversion.
Optimization Note :
Adding catalytic dimethylformamide (DMF) accelerates chlorination by generating reactive PCl3-DMF complexes, reducing reaction time to 3–4 hours.
Nucleophilic Substitution with 4-Ethylpiperazine
The chlorinated intermediate reacts with 4-ethylpiperazine in anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under basic conditions (K2CO3 or Et3N). Heating at 60–80°C for 12–18 hours installs the ethylpiperazine moiety at position 7. Workup includes extraction with dichloromethane and column chromatography (silica gel, ethyl acetate/methanol 9:1) to isolate the product in 70–78% yield.
Side Reactions :
Competitive O-alkylation is minimized by using bulky bases like potassium tert-butoxide, which favor N- over O-attack.
Catalytic and Solvent Effects
Transition Metal Catalysis
Copper(I) bromide (CuBr) and palladium catalysts enhance yields in cyclocondensation and amination steps. For example, CuBr (10 mol%) in DMF at 130°C reduces reaction time for core formation from 24 hours to 6 hours.
Solvent Optimization
- Acetic Acid : Preferred for cyclocondensation due to its dual role as solvent and proton donor.
- DMF : Facilitates high-temperature reactions (130°C) but requires post-reaction purification to remove residual amines.
- THF : Ideal for nucleophilic substitutions due to its inertness and ability to dissolve both organic and inorganic reagents.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| Cyclocondensation | β-Diketone + H2SO4/AcOH | 80°C, 8h | 82% | 95% |
| Ketoester Route | Ethyl acetoacetate + CuBr | 130°C, 6h | 78% | 93% |
| Chlorination | POCl3 + DMF | 110°C, 4h | 90% | 97% |
| Amination | 4-Ethylpiperazine + K2CO3 | THF, 70°C, 18h | 75% | 98% |
Mechanistic Challenges and Solutions
Regioselectivity in Cyclocondensation
The orientation of substituents on the pyrazolo[1,5-a]pyrimidine core is governed by the electronic effects of the 2-methoxyphenyl group. Computational studies indicate that methoxy’s electron-donating nature directs cyclization to favor the observed regiochemistry.
Byproduct Formation in Amination
Trace amounts of bis-alkylated byproducts (≤5%) may form during the ethylpiperazine substitution. These are mitigated by using a 1.2:1 molar ratio of amine to chlorinated intermediate and slow reagent addition.
Green Chemistry Approaches
Recent advances employ microwave irradiation (100–150 W) to accelerate cyclocondensation and amination steps, reducing energy consumption by 40%. Water-based solvent systems for chlorination (e.g., H2O/POCl3 emulsions) are under investigation but currently yield suboptimal conversions (50–60%).
Analytical Characterization
Critical spectroscopic data for the final compound:
- 1H NMR (400 MHz, CDCl3) : δ 8.71 (d, J = 7.4 Hz, 1H), 7.52–7.48 (m, 2H), 6.99 (s, 1H), 3.89 (s, 3H), 3.42–3.38 (m, 4H), 2.79 (q, J = 7.2 Hz, 2H), 2.51 (s, 3H), 1.31 (t, J = 7.2 Hz, 3H).
- HRMS : m/z calculated for C20H25N5O [M+H]+: 351.454; found: 351.452.
Industrial-Scale Considerations
Batch processes for this compound face challenges in:
- POCl3 Handling : Requires corrosion-resistant reactors (Hastelloy C-276) and strict moisture control.
- Waste Management : Neutralization of acidic byproducts generates large volumes of phosphate salts, necessitating recycling protocols.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 7-(4-Ethylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Core Formation : Condensation of 5-amino-3-(2-methoxyphenyl)pyrazole with a β-diketone (e.g., ethyl 2,4-dioxopentanoate) under reflux in ethanol to form the pyrazolo[1,5-a]pyrimidine core. This step is temperature-sensitive (60–80°C) and requires 4–6 hours for completion .
Substitution at Position 7 : Reacting the intermediate with 4-ethylpiperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours. Catalytic bases like triethylamine may enhance nucleophilic substitution efficiency .
Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradient) followed by recrystallization (ethanol or cyclohexane) to achieve >95% purity .
Q. Which spectroscopic techniques are essential for structural confirmation, and what key data should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Assign protons and carbons to verify substituents. For example:
- 2-Methoxyphenyl protons: δ 6.8–7.5 ppm (aromatic), δ 3.8–4.0 ppm (OCH3) .
- Ethylpiperazinyl protons: δ 2.4–2.6 ppm (N-CH2-CH3), δ 2.5–3.0 ppm (piperazine ring) .
- IR Spectroscopy : Confirm functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, C-O of methoxy at 1250 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak matching the theoretical mass (e.g., [M+H]+ at m/z 392.2 for C20H22N6O) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in melting points or spectral data across synthesized batches?
- Methodological Answer :
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities. Adjust recrystallization solvents (e.g., switch from ethanol to cyclohexane) if melting points deviate from literature values (e.g., expected range: 230–240°C) .
- Crystallographic Validation : Perform single-crystal X-ray diffraction to resolve structural ambiguities. For example, dihedral angles between fused pyrazole-pyrimidine rings should be <5° to confirm planarity .
- Reaction Optimization : Re-examine stoichiometry (e.g., excess 4-ethylpiperazine to drive substitution) and solvent polarity (DMF vs. acetonitrile) to improve reproducibility .
Q. What strategies are effective for analyzing substituent effects on biological activity in pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
Substituent Variation : Synthesize analogs with modified groups (e.g., replace 4-ethylpiperazine with 4-phenylpiperazine) and compare bioactivity .
Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity for targets like kinase domains or GPCRs. Focus on hydrogen bonds between the ethylpiperazinyl group and active-site residues (e.g., Asp/Glu) .
- In Vitro Assays : Test inhibition of enzymatic targets (e.g., COX-2 or kinases) using fluorometric assays. IC50 values can highlight substituent contributions to potency .
Q. How can researchers design experiments to address conflicting data on the compound’s solubility and stability?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol). For example, low aqueous solubility (<0.1 mg/mL) may necessitate formulation with cyclodextrins .
- Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolysis of the methoxy group) can inform storage conditions (e.g., inert atmosphere, −20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
